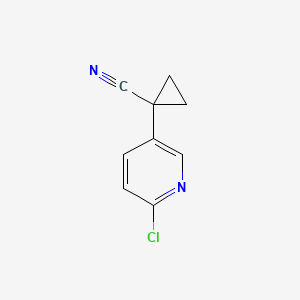

1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(6-chloropyridin-3-yl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-2-1-7(5-12-8)9(6-11)3-4-9/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBIJKNDFKKNDOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623037 | |

| Record name | 1-(6-Chloropyridin-3-yl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854267-89-3 | |

| Record name | 1-(6-Chloropyridin-3-yl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-chloropyridin-3-yl)cyclopropane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(6-Chloropyrin-3-YL)cyclopropanecarbonitrile: A Key Intermediate in Modern Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile is a pivotal heterocyclic building block in the synthesis of a new generation of agrochemicals. Its unique structure, featuring a chloropyridinyl moiety linked to a cyclopropane ring bearing a nitrile group, makes it a highly valuable precursor for the development of potent insecticides. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this important intermediate, with a particular focus on its role in the production of neonicotinoid and diamide insecticides. The strategic incorporation of the cyclopropyl group is discussed in the context of bioisosteric replacement to enhance the metabolic stability and biological activity of the final products. Detailed synthetic considerations and characterization data are also presented to support researchers in the field of agrochemical and pharmaceutical development.

Introduction: The Strategic Importance of a Unique Molecular Scaffold

The quest for more effective and environmentally benign crop protection agents has led to the development of highly targeted and potent insecticides. Within this landscape, this compound has emerged as a critical intermediate. Its molecular architecture is a confluence of two key pharmacophores: the 6-chloro-3-pyridinyl group, a cornerstone of the highly successful neonicotinoid class of insecticides, and the cyclopropanecarbonitrile moiety, a versatile synthon that imparts valuable physicochemical properties to the final molecule.

The cyclopropyl ring, in particular, is of significant interest in medicinal and agrochemical chemistry. It is often employed as a bioisostere for alkenes and other functional groups, offering a rigid, three-dimensional structure that can enhance binding affinity to target receptors and improve metabolic stability by blocking sites susceptible to oxidative metabolism. This guide will delve into the synthesis, chemical attributes, and significant applications of this compound, providing a technical resource for scientists engaged in the design and synthesis of novel bioactive compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for quality control.

| Property | Value | Reference |

| CAS Number | 854267-89-3 | [1] |

| Molecular Formula | C₉H₇ClN₂ | [1] |

| Molecular Weight | 178.62 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically ≥98% | [1] |

Spectroscopic Data

While a comprehensive, publicly available dataset is limited, the following provides an expected profile based on the structure and data for analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring, typically in the aromatic region (δ 7.0-8.5 ppm). The protons of the cyclopropane ring will appear in the aliphatic region, likely as complex multiplets due to their diastereotopic nature.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum will display distinct signals for the carbons of the pyridine ring, the cyclopropane ring, and the nitrile group. The nitrile carbon typically appears downfield.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment ions.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2200-2260 cm⁻¹. Absorptions corresponding to C-H, C=C, and C=N stretching and bending vibrations of the pyridine and cyclopropane rings will also be present.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is typically achieved through the nucleophilic substitution of a suitable precursor, 2-chloro-5-(halomethyl)pyridine, with the anion of cyclopropanecarbonitrile. The most common precursor is 2-chloro-5-(chloromethyl)pyridine (CCMP), a widely used intermediate in the agrochemical industry.[2]

Synthesis of the Precursor: 2-Chloro-5-(chloromethyl)pyridine (CCMP)

The synthesis of CCMP is a critical first step and can be achieved through various routes, often starting from 3-picoline. One common industrial method involves the chlorination of 3-picoline.[3]

Core Synthesis: Alkylation of Cyclopropanecarbonitrile

The key step in the synthesis of the title compound is the alkylation of cyclopropanecarbonitrile with CCMP. This reaction proceeds via an Sₙ2 mechanism.

Reaction Scheme:

Caption: Synthetic pathway to this compound.

Experimental Protocol (Illustrative):

-

Deprotonation: In a flame-dried reaction vessel under an inert atmosphere, a solution of cyclopropanecarbonitrile in a suitable aprotic solvent (e.g., anhydrous DMF or acetonitrile) is treated with a strong base (e.g., sodium hydride or potassium carbonate) at a controlled temperature (e.g., 0 °C to room temperature). This generates the cyclopropanecarbonitrile anion.

-

Alkylation: A solution of 2-chloro-5-(chloromethyl)pyridine (CCMP) in the same solvent is then added dropwise to the solution of the cyclopropanecarbonitrile anion.

-

Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, for example, by column chromatography on silica gel or by recrystallization.

Causality in Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the reaction of the strongly basic anion with atmospheric moisture and carbon dioxide.

-

Aprotic Solvent: Aprotic solvents like DMF and acetonitrile are chosen because they are polar enough to dissolve the reactants but do not have acidic protons that would quench the carbanion.

-

Strong Base: A strong base is required to deprotonate the α-proton of cyclopropanecarbonitrile, which is acidic due to the electron-withdrawing effect of the nitrile group.

-

Controlled Addition: The dropwise addition of the electrophile (CCMP) helps to control the reaction temperature and minimize side reactions.

Applications in Agrochemical Synthesis: A Gateway to Potent Insecticides

This compound is a key intermediate in the synthesis of several modern insecticides. Its structure provides a versatile scaffold for the introduction of various pharmacophoric groups, leading to compounds with high insecticidal activity.

Precursor to Neonicotinoid Analogues

The 6-chloro-3-pyridinylmethyl moiety is the hallmark of many neonicotinoid insecticides. These compounds act as agonists of the insect nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the nervous system and eventual death of the insect.[4] this compound serves as a valuable starting material for the synthesis of novel neonicotinoid analogues where the cyclopropyl group can modulate the compound's physicochemical properties and biological activity.

Signaling Pathway of Neonicotinoids:

Caption: Mechanism of action of neonicotinoid insecticides.

Intermediate in the Synthesis of Diamide Insecticides

A significant application of this compound is in the synthesis of diamide insecticides, such as Cyclaniliprole.[5] Diamide insecticides have a different mode of action from neonicotinoids, acting as allosteric modulators of insect ryanodine receptors, which are critical for calcium regulation in muscle cells.

The synthesis of Cyclaniliprole involves a multi-step process where the cyclopropanecarbonitrile moiety is a key building block that is incorporated into the final complex molecule.[6]

The Role of the Cyclopropyl Group: A Bioisosteric Advantage

The incorporation of a cyclopropyl group in bioactive molecules is a well-established strategy in medicinal and agrochemical chemistry. The cyclopropyl ring in this compound and its derivatives offers several advantages:

-

Metabolic Stability: The cyclopropyl group can block sites of metabolism, particularly oxidative degradation, thereby increasing the half-life of the molecule in the target organism and the environment.

-

Conformational Rigidity: The rigid nature of the cyclopropane ring can lock the molecule into a bioactive conformation, leading to enhanced binding affinity with the target receptor.

-

Improved Physicochemical Properties: The cyclopropyl group can influence properties such as lipophilicity and solubility, which are critical for the absorption, distribution, metabolism, and excretion (ADME) profile of the final product.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.

Conclusion: A Versatile Building Block for Future Innovations

This compound stands as a testament to the power of rational molecular design in the development of modern agrochemicals. Its unique combination of a proven insecticidal pharmacophore and a bioisosterically advantageous cyclopropyl group makes it a highly sought-after intermediate. As the demand for more effective and sustainable crop protection solutions continues to grow, the importance of versatile building blocks like this compound in the discovery and development of next-generation insecticides is undeniable. This guide has provided a comprehensive technical overview to aid researchers in harnessing the full potential of this valuable chemical entity.

References

- 1. appretech.com [appretech.com]

- 2. chembk.com [chembk.com]

- 3. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. PubChemLite - 1-(6-chloropyridin-2-yl)cyclopropane-1-carbonitrile (C9H7ClN2) [pubchemlite.lcsb.uni.lu]

- 5. Cyclaniliprole | C21H17Br2Cl2N5O2 | CID 24822142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclaniliprole (Ref: IKI-3106) [sitem.herts.ac.uk]

1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile chemical structure and properties

An In-Depth Technical Guide to 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile: A Key Intermediate in Modern Drug Discovery

Executive Summary

This compound is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries[1][]. Its chemical architecture, which marries the rigid, three-membered cyclopropane ring with the electronically distinct chloropyridine moiety, offers a unique combination of properties valuable for the synthesis of complex molecular targets. The cyclopropyl group is a well-established bioisostere for various functional groups, often introduced to enhance metabolic stability, improve potency, and fine-tune solubility, while the chloropyridine scaffold is a common feature in numerous biologically active compounds[3][4]. This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, a plausible synthetic route with mechanistic insights, and its potential applications as a versatile intermediate for drug discovery and development professionals.

Molecular Identity and Physicochemical Profile

Chemical Structure and Identifiers

The unambiguous identification of a chemical entity is paramount for research and development. This compound is characterized by a cyclopropane ring substituted at the C1 position with both a nitrile group and a 6-chloropyridin-3-yl group.

-

IUPAC Name: 1-(6-chloropyridin-3-yl)cyclopropane-1-carbonitrile

-

CAS Number: 854267-89-3[1][]

-

Molecular Formula: C₉H₇ClN₂[1][]

-

Canonical SMILES: C1CC1(C#N)C2=CN=C(C=C2)Cl[]

-

InChI Key: FBIJKNDFKKNDOI-UHFFFAOYSA-N[]

Physicochemical Properties

The physical and chemical properties of an intermediate dictate its handling, storage, and reaction conditions. Below is a summary of the available data for this compound.

| Property | Value | Reference |

| Molecular Weight | 178.62 g/mol | [1][] |

| Appearance | Pale-yellow to yellow-brown solid | [] |

| Purity | ≥95% - 98% (Commercially Available) | [1][] |

| Boiling Point | 335.6 ± 37.0 °C at 760 mmHg (Predicted) | [] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [] |

| Storage | Store at room temperature | [] |

The Strategic Importance of the Cyclopropyl Moiety in Medicinal Chemistry

The inclusion of a cyclopropane ring in a drug candidate is a deliberate strategic choice made by medicinal chemists to overcome common developmental hurdles.[4] Its unique structural and electronic properties confer several advantages:

-

Metabolic Stability: The cyclopropyl group can block sites of metabolism. By replacing a more metabolically labile group (e.g., an isopropyl or gem-dimethyl group), it can significantly increase the half-life of a drug.

-

Conformational Rigidity: The strained three-membered ring locks the conformation of adjacent substituents, reducing the entropic penalty of binding to a biological target. This can lead to a significant increase in binding affinity and potency.[4]

-

Improved Physicochemical Properties: The cyclopropyl fragment can modulate lipophilicity and aqueous solubility, helping to achieve the optimal balance required for good absorption, distribution, metabolism, and excretion (ADME) properties.

-

Enhanced Potency and Selectivity: The rigid structure orients substituents in a precise three-dimensional arrangement, which can lead to more specific and potent interactions with the target receptor or enzyme, while potentially reducing off-target effects.[4]

The presence of this moiety in this compound makes it an attractive starting point for synthesizing new chemical entities that can leverage these benefits.

Synthesis and Mechanistic Rationale

While specific proprietary synthesis routes may vary, a robust and well-established method for creating analogous 1-aryl-cyclopropanecarbonitriles involves the cyclopropanation of an arylacetonitrile.[5] This approach is adapted here for the synthesis of the title compound.

Plausible Synthetic Pathway

The synthesis commences with (6-chloropyridin-3-yl)acetonitrile, which undergoes an α-alkylation reaction with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst to form the cyclopropane ring.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a stirred solution of (6-chloropyridin-3-yl)acetonitrile (1.0 eq) and 1,2-dibromoethane (1.2 eq) in a suitable organic solvent, add Tetra-n-butylammonium bromide (TBAB, 0.05 eq).

-

Base Addition: Slowly add a 50% (w/v) aqueous solution of sodium hydroxide (NaOH, 2.5 eq) to the mixture.

-

Reaction Execution: Heat the reaction mixture to 60°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure this compound.

Mechanistic Insights and Role of Reagents

-

Arylacetonitrile: The methylene protons alpha to both the pyridine ring and the nitrile group are acidic and can be deprotonated by a strong base to form a stabilized carbanion.

-

Sodium Hydroxide (Base): The NaOH deprotonates the arylacetonitrile, initiating the reaction. Using a concentrated aqueous solution is common in phase-transfer catalysis.

-

1,2-Dibromoethane: This reagent acts as the source of the two additional carbon atoms required to form the cyclopropane ring. It undergoes a sequential twofold substitution reaction with the carbanion.

-

Phase-Transfer Catalyst (TBAB): The reaction involves an aqueous phase (NaOH) and an organic phase (reactants). TBAB, with its lipophilic quaternary ammonium cation, transports the hydroxide anion (OH⁻) into the organic phase to facilitate deprotonation, thereby dramatically accelerating the reaction rate.[5]

Chemical Reactivity and Applications in Synthesis

The true value of this compound lies in its utility as a versatile synthetic intermediate. The nitrile and chloropyridine functional groups offer multiple handles for further chemical modification.

Versatility of the Nitrile Functional Group

The nitrile group is a cornerstone of organic synthesis due to its ability to be transformed into other critical functional groups:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding 1-(6-chloropyridin-3-yl)cyclopropanecarboxylic acid. This acid can then be coupled with various amines to form a diverse library of cyclopropane carboxamides, a class of compounds known for a wide range of pharmacological activities.[5][6]

-

Reduction: The nitrile can be reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to produce the primary amine, (1-(6-chloropyridin-3-yl)cyclopropyl)methanamine. This amine serves as a nucleophile for building more complex structures.

Caption: Key chemical transformations of the nitrile functional group.

Potential as a Precursor for Biologically Active Molecules

The combination of the stable cyclopropyl core and the electronically versatile chloropyridine ring makes this intermediate a valuable precursor for:

-

Agrochemicals: The chloropyridine moiety is a key component of neonicotinoid insecticides like Acetamiprid. Metabolites of such compounds often feature modifications of the side chain, highlighting the relevance of this scaffold.[7][8]

-

Pharmaceuticals: Numerous drugs and clinical candidates contain cyclopropane rings for the reasons outlined in Section 3.0. This building block allows for the rapid introduction of the 6-chloropyridin-3-yl-cyclopropyl motif into screening libraries for targets such as enzyme inhibitors (e.g., aggrecanases) or receptor modulators where conformational constraint is beneficial.[9][10]

Handling, Safety, and Storage

As a fine chemical intermediate, this compound requires careful handling in a laboratory setting.

-

Safety Precautions: While specific toxicity data is not available for this compound, the closely related carboxylic acid is classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[6] Organic nitriles as a class can also be toxic.[11] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: The compound should be stored at room temperature in a tightly sealed container, protected from moisture and light, to ensure its long-term stability.[]

Conclusion

This compound stands out as a high-value intermediate for chemical synthesis. It provides a strategic entry point to novel molecules by combining the ADME-enhancing properties of the cyclopropyl ring with the established bioactivity of the chloropyridine scaffold. Its versatile nitrile handle allows for straightforward elaboration into acids, amines, and amides, paving the way for the efficient construction of compound libraries for screening and the development of next-generation pharmaceuticals and agrochemicals. For researchers and drug development professionals, this compound represents a powerful tool for accelerating the discovery of new and effective chemical entities.

References

- 1. appretech.com [appretech.com]

- 3. nbinno.com [nbinno.com]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(6-Chloropyridin-3-yl)cyclopropane-1-carboxylic acid | C9H8ClNO2 | CID 59216308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Acetamiprid metabolite (IM-1-5) | C9H12ClN3 | CID 19967186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 10. Discovery of (1S,2R,3R)-2,3-dimethyl-2-phenyl-1-sulfamidocyclopropanecarboxylates: novel and highly selective aggrecanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclopropanecarbonitrile | C4H5N | CID 79637 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery is characterized by the pursuit of novel molecular scaffolds that offer unique pharmacological profiles. Among these, structures incorporating the cyclopropane ring have garnered significant attention due to their ability to impart favorable pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile, a key intermediate in the synthesis of a variety of biologically active molecules. As a Senior Application Scientist, the following sections will delve into the synthesis, characterization, and potential applications of this compound, supported by detailed protocols and scientific rationale.

Core Molecular Attributes

CAS Number: 854267-89-3[1]

Molecular Formula: C₉H₇ClN₂[1][2]

Molecular Weight: 178.62 g/mol [1]

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 178.62 g/mol | [1] |

| Molecular Formula | C₉H₇ClN₂ | [1][2] |

| Purity | ≥98% (typical) | [1] |

Synthesis and Mechanism

The synthesis of this compound typically involves a nucleophilic addition of a cyanide source to a suitable precursor, followed by cyclization. While specific proprietary methods may vary, a general and adaptable synthetic approach is outlined below, drawing from established methodologies for the preparation of aromatic cyclopropanecarbonitriles.

General Synthetic Workflow

Caption: Generalized synthetic workflow.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

Step 1: Synthesis of (6-Chloropyridin-3-yl)acetonitrile

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-chloro-5-(chloromethyl)pyridine in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Cyanide Addition: Slowly add a solution of sodium cyanide in water to the reaction mixture at room temperature. The exothermicity of the reaction should be carefully monitored.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (6-chloropyridin-3-yl)acetonitrile.

Step 2: Synthesis of this compound

-

Reaction Setup: To a solution of (6-chloropyridin-3-yl)acetonitrile in a suitable solvent (e.g., toluene), add a phase-transfer catalyst such as benzyltriethylammonium chloride.

-

Cyclopropanation: Add 1,2-dibromoethane and a concentrated aqueous solution of sodium hydroxide.

-

Reaction Conditions: Heat the mixture to 50-60°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature, add water, and separate the organic layer. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the pyridine ring protons (typically in the aromatic region, δ 7.0-8.5 ppm) and the diastereotopic methylene protons of the cyclopropane ring (in the aliphatic region, δ 1.0-2.0 ppm). |

| ¹³C NMR | Resonances for the pyridine ring carbons, the nitrile carbon (δ ~120 ppm), and the carbons of the cyclopropane ring. |

| IR Spectroscopy | Characteristic absorption band for the nitrile (C≡N) stretching vibration (around 2240 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (178.62 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine. |

Applications in Drug Discovery and Development

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The unique combination of a halogenated pyridine ring and a strained cyclopropane nitrile moiety offers several advantages in medicinal chemistry.

Role as a Pharmaceutical Intermediate

The chloropyridine scaffold is a well-established pharmacophore found in numerous approved drugs. The chlorine atom can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a wide chemical space. The cyclopropane ring introduces conformational rigidity and can improve metabolic stability and membrane permeability of the final drug candidate. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in other chemical transformations to introduce diverse functional groups.

Potential Therapeutic Areas

Compounds derived from this intermediate may exhibit activity in a range of therapeutic areas, including but not limited to:

-

Oncology: As a scaffold for kinase inhibitors.

-

Neuroscience: In the development of agents targeting central nervous system receptors.

-

Infectious Diseases: As a core structure for novel antibacterial or antiviral agents.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a key chemical intermediate with significant potential in the field of drug discovery and development. Its unique structural features provide a versatile platform for the synthesis of novel therapeutic agents. This guide has provided a foundational understanding of its synthesis, characterization, and applications, intended to support the endeavors of researchers and scientists in this exciting area of medicinal chemistry.

References

A Technical Guide to the Spectroscopic Characterization of 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile

This guide provides a detailed technical overview of the expected spectroscopic data for the novel compound 1-(6-chloropyridin-3-YL)cyclopropanecarbonitrile. Designed for researchers and professionals in drug development and chemical synthesis, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for the characterization of this molecule.

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₉H₇ClN₂, Molecular Weight: 178.62 g/mol ) is a compound featuring a chloropyridinyl group attached to a cyclopropane ring bearing a nitrile functional group.[1][2] The unique combination of a strained three-membered ring, an electron-withdrawing nitrile group, and a heteroaromatic system dictates a distinct spectroscopic fingerprint. This guide will elucidate the expected signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to facilitate its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the cyclopropane ring. The chemical shifts are influenced by the electronegativity of the chlorine atom and the nitrile group, as well as the anisotropic effects of the aromatic ring.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.50 | Doublet (d) | 1H | H-2 (Pyridine) |

| ~ 7.70 | Doublet of Doublets (dd) | 1H | H-4 (Pyridine) |

| ~ 7.40 | Doublet (d) | 1H | H-5 (Pyridine) |

| ~ 1.80 | Multiplet | 2H | Cyclopropane CH₂ |

| ~ 1.50 | Multiplet | 2H | Cyclopropane CH₂ |

Note: Chemical shifts are referenced to residual CHCl₃ at 7.26 ppm.[3]

Interpretation and Causality:

-

Pyridine Protons: The proton at the 2-position (H-2) is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom and the anisotropic effect of the ring current. The proton at the 4-position (H-4) will likely appear as a doublet of doublets due to coupling with both H-2 and H-5. The H-5 proton, adjacent to the chlorine-bearing carbon, will be a doublet.

-

Cyclopropane Protons: The protons on the cyclopropane ring are diastereotopic and will exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings.[4] They are expected to appear as two distinct multiplets in the aliphatic region of the spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 152.0 | C-6 (Pyridine, C-Cl) |

| ~ 150.0 | C-2 (Pyridine) |

| ~ 139.0 | C-4 (Pyridine) |

| ~ 128.0 | C-3 (Pyridine) |

| ~ 124.5 | C-5 (Pyridine) |

| ~ 121.0 | C≡N (Nitrile) |

| ~ 23.0 | Quaternary C (Cyclopropane) |

| ~ 17.0 | CH₂ (Cyclopropane) |

Note: Chemical shifts are referenced to the CDCl₃ triplet at 77.16 ppm.[5]

Interpretation and Causality:

-

Aromatic Carbons: The carbon atoms of the pyridine ring are expected in the aromatic region (120-160 ppm). The carbon bearing the chlorine atom (C-6) will be significantly influenced by its electronegativity.

-

Nitrile Carbon: The carbon of the nitrile group typically appears around 120 ppm.[6]

-

Cyclopropane Carbons: The carbons of the cyclopropane ring are known to be unusually shielded and appear at high field (upfield) in the spectrum.[5] The quaternary carbon attached to the pyridine ring will be distinct from the two equivalent methylene carbons.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy of the obtained data.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Use a 500 MHz NMR spectrometer equipped with a broadband probe.

-

Acquire the ¹H NMR spectrum with a 90° pulse, a relaxation delay of 1 second, and 16 scans.

-

Acquire the ¹³C NMR spectrum with a 30° pulse, a relaxation delay of 2 seconds, and 1024 scans, using proton decoupling.

-

Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, aromatic ring, and C-Cl bond.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~ 2240 | Strong, Sharp | C≡N Stretch (Nitrile) |

| ~ 3100-3000 | Medium | Aromatic C-H Stretch |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1100-1000 | Strong | C-Cl Stretch |

| ~ 850-800 | Strong | C-H Out-of-plane Bending |

Interpretation and Causality:

-

Nitrile Stretch: The most characteristic peak will be the strong and sharp absorption around 2240 cm⁻¹ due to the C≡N triple bond stretch.[7] Conjugation with the aromatic system may slightly lower this frequency.[8]

-

Aromatic C-H and C=C Stretches: The presence of the pyridine ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[9]

-

C-Cl Stretch: A strong absorption in the fingerprint region, typically between 1100 and 1000 cm⁻¹, is expected for the C-Cl bond stretch.

-

C-H Bending: Strong bands in the 850-800 cm⁻¹ region are indicative of the out-of-plane C-H bending of the substituted pyridine ring.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, for a KBr pellet, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity |

| 178/180 | [M]⁺ (Molecular Ion) |

| 152/154 | [M - CN]⁺ |

| 143 | [M - Cl]⁺ |

| 117 | [M - Cl - CN]⁺ |

Interpretation and Causality:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 178. Due to the natural abundance of the ³⁷Cl isotope, a characteristic [M+2]⁺ peak at m/z 180 with an intensity of approximately one-third of the [M]⁺ peak will be observed, confirming the presence of one chlorine atom.

-

Fragmentation: Common fragmentation pathways would include the loss of the nitrile group (CN, 26 Da) to give a fragment at m/z 152/154, and the loss of a chlorine atom (Cl, 35/37 Da) to give a fragment at m/z 143. Subsequent loss of both moieties would lead to a fragment at m/z 117.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

-

Instrumentation and Data Acquisition:

-

Utilize a mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).

-

For EI, use a standard ionization energy of 70 eV.

-

Scan a mass range of m/z 50-500.

-

High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and confirm the elemental composition of the molecular ion and key fragments.

-

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for spectroscopic characterization.

References

- 1. PubChemLite - 1-(6-chloropyridin-3-yl)propan-1-one (C8H8ClNO) [pubchemlite.lcsb.uni.lu]

- 2. 1-[(6-Chloro-3-pyridinyl)oxymethyl]cyclopropan-1-amine;hydrochloride | C9H12Cl2N2O | CID 45263903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Cyclopropanecarbonitrile(5500-21-0) 1H NMR [m.chemicalbook.com]

- 5. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Cyclopropanecarbonitrile | C4H5N | CID 79637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cyclopentanecarbonitrile [webbook.nist.gov]

- 9. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Biological Activity of Chloropyridinyl Cyclopropane Compounds

Abstract

Compounds featuring a chloropyridinyl moiety linked to a cyclopropane ring represent a significant class of bioactive molecules, primarily recognized for their potent insecticidal properties. This technical guide provides a comprehensive overview of their biological activity, focusing on their mechanisms of action, the key molecular targets they interact with, and the established experimental workflows used to characterize their effects. We will delve into the primary role of these compounds as modulators of nicotinic acetylcholine receptors (nAChRs) in insects, while also exploring potential secondary targets and the critical influence of stereochemistry on their activity. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of toxicology, neurobiology, and pesticide science, offering both foundational knowledge and practical, detailed protocols for empirical investigation.

Introduction: The Chloropyridinyl Cyclopropane Scaffold

The chloropyridinyl cyclopropane scaffold is a key pharmacophore found predominantly in synthetic insecticides. Historically, the development of synthetic pyrethroids, which often contain a cyclopropane ring, marked a major advancement in pest control, offering improved stability and potency over natural pyrethrins.[1][2] The subsequent incorporation of heterocyclic rings, such as the chloropyridinyl group, led to the creation of neonicotinoids and other novel insecticide classes.[3][4] These compounds are distinguished by their high affinity and selectivity for insect neuronal nicotinic acetylcholine receptors (nAChRs), which are crucial for excitatory neurotransmission in invertebrates.[3][5]

The significance of this chemical class lies in its potent and selective action, which translates to high efficacy against a broad spectrum of insect pests.[3] Understanding the precise molecular interactions and the downstream physiological consequences is paramount for developing next-generation insecticides with improved safety profiles and for managing the growing challenge of insecticide resistance.

Primary Biological Activity: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The principal mechanism of action for most biologically active chloropyridinyl cyclopropane compounds is their interaction with insect nAChRs.[3][4][5]

2.1. Mechanism of Action: Agonism of Insect nAChRs

Chloropyridinyl cyclopropane compounds typically function as agonists or partial agonists at the insect nAChR.[4][6] The nAChR is a ligand-gated ion channel that, upon binding to its endogenous ligand acetylcholine (ACh), opens to allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the postsynaptic membrane and propagation of a nerve impulse.[3]

By mimicking ACh, these synthetic compounds bind to the receptor, locking it in an open conformation. This leads to a continuous and uncontrolled influx of ions, resulting in hyperexcitation of the nervous system.[7] The sustained nerve firing ultimately leads to paralysis and death of the insect.[8][9] The high selectivity for insect nAChRs over their mammalian counterparts is a key factor in their relative safety for mammals, although potential for off-target effects in non-target organisms remains an area of active research.[6]

The chloropyridinyl group, particularly the 6-chloro-3-pyridinylmethyl moiety, is crucial for this high-affinity binding.[10]

Figure 1. Mechanism of nAChR agonism by chloropyridinyl cyclopropane compounds.

2.2. Secondary and Off-Target Activities

While nAChRs are the primary target, some compounds within this broader class may exhibit activity at other sites, particularly at high concentrations. Potential secondary targets for insecticides include:

-

GABA-gated Chloride Channels: The γ-aminobutyric acid (GABA) receptor is a major inhibitory neurotransmitter receptor in insects and a proven target for insecticides like cyclodienes and fipronil.[8][11][12] Blockage of this channel reduces neuronal inhibition, leading to hyperexcitation.[8][12] While not the primary mechanism for chloropyridinyl compounds, cross-reactivity should not be entirely dismissed during safety profiling.

-

Voltage-Gated Sodium Channels (VGSCs): This is the primary target for pyrethroid insecticides.[7] These compounds modify the gating kinetics of VGSCs, holding them open for extended periods and causing nerve hyperexcitation.[7][9] The presence of a cyclopropane ring in some chloropyridinyl compounds, a feature shared with many pyrethroids, makes VGSC interaction a theoretical possibility to investigate.[13][14]

The Critical Role of Stereochemistry

The cyclopropane ring introduces chirality into these molecules, and the specific stereoisomeric configuration can have a profound impact on biological activity.[13][15] It is well-established in pyrethroid chemistry that different enantiomers and diastereomers can exhibit vastly different insecticidal potencies.[13][16] For instance, the (1R)-isomers of cyclopropane-containing pyrethroids are generally more toxic to insects than the (1S) counterparts.[14] This chiral discrimination arises from the specific three-dimensional fit required for optimal binding to the target protein.[13] Therefore, any investigation into a novel chloropyridinyl cyclopropane compound must involve the synthesis and evaluation of individual stereoisomers to identify the most active form and understand the structure-activity relationship (SAR).[15][16]

Experimental Workflows for Activity Assessment

A multi-tiered approach is essential for thoroughly characterizing the biological activity of these compounds. The workflow typically progresses from high-throughput in vitro assays to more complex in vivo studies.

Figure 2. Integrated workflow for assessing chloropyridinyl cyclopropane compounds.

4.1. In Vitro Methodologies

-

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor target (e.g., insect nAChR). This assay quantifies the displacement of a known radiolabeled ligand by the test compound.

-

Causality: This is a direct measure of the physical interaction between the compound and the receptor. High affinity (low Kᵢ) is often a prerequisite for potent biological activity.

-

Methodology:

-

Membrane Preparation: Homogenize tissue rich in the target receptor (e.g., insect brains) in a buffered solution. Centrifuge to pellet cell membranes and resuspend in an appropriate assay buffer.

-

Binding Reaction: Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]imidacloprid for nAChRs) and varying concentrations of the unlabeled test compound.

-

Separation: Rapidly terminate the reaction by filtering the mixture through a glass fiber filter. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (in the filtrate).

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀ (concentration that inhibits 50% of specific binding), which can then be converted to the inhibition constant (Kᵢ).

-

-

Objective: To functionally characterize the effect of the test compound on ion channel activity in real-time. This assay can determine if a compound is an agonist, antagonist, or allosteric modulator.[17][18][19]

-

Causality: This method provides direct evidence of the compound's effect on receptor function (i.e., ion flow). It validates the findings of binding assays and elucidates the precise mechanism (e.g., channel activation or blockade).[20]

-

Methodology:

-

Cell Preparation: Use isolated neurons from a model insect (e.g., Drosophila melanogaster) or a cell line heterologously expressing the target receptor subtype (e.g., Xenopus oocytes or HEK cells).[17][21]

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 8-15 MΩ and fill with an intracellular solution that mimics the cell's cytoplasm.[17][19]

-

Seal Formation: Under a microscope, carefully guide the micropipette to the surface of a single cell and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.[17]

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.

-

Recording: Clamp the cell's membrane potential at a set holding potential (e.g., -70 mV).[19] Apply the endogenous agonist (e.g., ACh) to elicit a baseline current. Then, co-apply the agonist with the test compound to measure its modulatory effect on the current.[22]

-

Data Analysis: Analyze the changes in current amplitude, activation kinetics, and desensitization to characterize the compound's activity. Dose-response curves can be generated to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).[22]

-

4.2. In Vivo Methodologies

-

Objective: To determine the lethal dose (LD₅₀) or lethal concentration (LC₅₀) of a compound in a whole organism.

-

Causality: This assay provides a holistic measure of a compound's toxicity, integrating its absorption, distribution, metabolism, excretion, and target site activity. It is a critical step in validating in vitro results. Drosophila is an excellent model due to its short life cycle, genetic tractability, and the conservation of many key biological pathways.[23][24][25]

-

Methodology:

-

Fly Rearing: Culture a susceptible strain of adult D. melanogaster (e.g., Oregon-R) under controlled conditions (25°C, 12:12 light:dark cycle).[26]

-

Compound Administration: The compound can be administered through different routes:

-

Feeding Assay: Mix the test compound at various concentrations into a standard sucrose or yeast solution. Place a defined number of flies (e.g., 20 males or 20 females) in a vial containing the treated food.[26][27]

-

Topical Application: Dissolve the compound in a suitable solvent (e.g., acetone) and apply a small, precise volume directly to the dorsal thorax of each fly.

-

-

Observation: Place the vials in an incubator under controlled conditions.[26]

-

Mortality Assessment: Count the number of dead flies at set time points (e.g., 24, 48, and 72 hours).[26]

-

Data Analysis: Use probit analysis to calculate the LD₅₀ or LC₅₀ value, which is the dose or concentration required to cause mortality in 50% of the test population.

-

Data Summary and Structure-Activity Relationship (SAR)

Systematic evaluation of analogs allows for the development of a Structure-Activity Relationship (SAR) model. This is crucial for optimizing potency and selectivity while minimizing off-target effects.

| Compound Analog | Modification | nAChR Binding (Kᵢ, nM) | Electrophysiology (EC₅₀, µM) | Drosophila LC₅₀ (ppm) |

| Lead Compound A | 6-Cl-Pyridinyl; (1R,2R)-cyclopropane | 5.2 | 0.8 | 1.5 |

| Analog B | 6-Cl-Pyridinyl; (1S,2S)-cyclopropane | 150.7 | 25.4 | 45.2 |

| Analog C | 6-H-Pyridinyl; (1R,2R)-cyclopropane | 89.3 | 15.1 | 28.9 |

| Analog D | 6-Cl-Pyridinyl; Opened cyclopropane | 250.1 | >100 | >100 |

Data are hypothetical and for illustrative purposes only.

The table above illustrates how SAR data can be organized. In this example, the (1R,2R) stereochemistry of the cyclopropane ring (Analog A vs. B) is critical for high-affinity binding and potent insecticidal activity.[13][14] The chlorine atom on the pyridine ring is also a key contributor to potency (Analog A vs. C). Finally, the integrity of the cyclopropane ring itself is essential, as its removal leads to a dramatic loss of activity (Analog A vs. D).[1][28]

Conclusion and Future Directions

Chloropyridinyl cyclopropane compounds are potent and selective modulators of insect nAChRs, a property that has been successfully leveraged for insect pest control. A thorough understanding of their biological activity requires a combination of in vitro techniques, such as receptor binding and electrophysiology, and in vivo validation using model organisms like Drosophila. The stereochemistry of the cyclopropane ring is a critical determinant of activity, underscoring the importance of stereoselective synthesis and testing in the development of new analogs.

Future research should focus on exploring the diversity of nAChR subtypes across different insect species to develop more targeted insecticides and to anticipate and manage resistance. Furthermore, investigating potential allosteric modulatory sites on these receptors could open new avenues for insecticide design.[21][29][30] As our understanding of the broader biological landscape of these compounds grows, so too will our ability to design safer and more effective molecules for a variety of applications, potentially including therapeutic agents where related targets are involved.[31][32][33][34]

References

- 1. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cycloprothrin | 63935-38-6 | Benchchem [benchchem.com]

- 3. Nicotinic acetylcholine receptors: targets for commercially important insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neonicotinoids: insecticides acting on insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. mdpi.com [mdpi.com]

- 7. Cyhalothrin - Wikipedia [en.wikipedia.org]

- 8. Chloride channels as tools for developing selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cycloprothrin – the first designer insecticide – CSIROpedia [csiropedia.csiro.au]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Insecticide action at the GABA-gated chloride channel: recognition, progress, and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Stereostructure-Activity Relationship of Novel Pyrethroids Possessing Two Asymmetric Centers on a Cyclopropane Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 18. youtube.com [youtube.com]

- 19. Electrophysiological Method for Whole-cell Voltage Clamp Recordings from Drosophila Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pnas.org [pnas.org]

- 22. In vitro and in vivo characterization of a novel negative allosteric modulator of neuronal nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. par.nsf.gov [par.nsf.gov]

- 25. cabidigitallibrary.org [cabidigitallibrary.org]

- 26. Assessment Of Chemical Toxicity in Adult Drosophila Melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 27. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 28. Pyrethroid-like biological activity of compounds lacking cyclopropane and ester groupings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 34. researchgate.net [researchgate.net]

Mechanism of action for cyclopropane-containing insecticides

An In-Depth Technical Guide to the Mechanism of Action for Cyclopropane-Containing Insecticides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-containing insecticides, most notably the synthetic pyrethroids, represent a cornerstone of modern pest management strategies. Their development was inspired by the natural insecticidal properties of pyrethrins extracted from the chrysanthemum flower (Chrysanthemum cinerariaefolium)[1]. These synthetic analogs were engineered for enhanced stability and potency, offering broad-spectrum activity against a wide range of insect pests[1][2]. The characteristic cyclopropane ring is a key structural motif that contributes significantly to their insecticidal efficacy[3][4][5]. Understanding the precise mechanism by which these compounds exert their effects is critical for the development of novel, more selective insecticides and for managing the ever-present challenge of insecticide resistance. This guide provides a detailed exploration of the molecular and physiological basis of action for cyclopropane-containing insecticides, supplemented with practical experimental protocols for their investigation.

The Primary Molecular Target: Voltage-Gated Sodium Channels

The principal site of action for cyclopropane-containing insecticides, particularly pyrethroids, is the voltage-gated sodium channel (VGSC) in the nerve cell membranes of insects[6][7][8][9]. These channels are integral membrane proteins responsible for the rising phase of the action potential, the rapid electrical signal that propagates along nerve axons[8].

Modulation of Channel Gating

Instead of blocking the channel pore, pyrethroids act as modulators of the channel's gating kinetics. They bind to the sodium channel and significantly delay its closure (inactivation)[7][8]. This leads to a prolonged influx of sodium ions into the neuron during an action potential. The nerve membrane remains depolarized for an extended period, preventing the neuron from repolarizing and firing subsequent action potentials, ultimately leading to paralysis of the organism[7].

The interaction is state-dependent, with pyrethroids showing a higher affinity for the open state of the sodium channel[6][8]. This means they preferentially bind to and stabilize the channel in its active, ion-conducting conformation.

Classification and Differential Effects: Type I and Type II Pyrethroids

Pyrethroids are broadly classified into two types based on their chemical structure and the resulting intoxication symptoms in insects[2][8]:

-

Type I Pyrethroids: Lack an α-cyano group in their structure. They cause rapid, repetitive nerve firing, leading to hyperexcitability, tremors, and a "knockdown" effect.

-

Type II Pyrethroids: Contain an α-cyano group. They induce a more prolonged depolarization of the nerve membrane, leading to a more persistent blockade of nerve impulse conduction, resulting in paralysis and convulsions[2][8].

The presence of the α-cyano group in Type II pyrethroids enhances their potency and prolongs the modification of the sodium channel gating.

Caption: Interaction of pyrethroids with the voltage-gated sodium channel.

Downstream Physiological Consequences

The molecular disruption of the sodium channel function translates into a cascade of physiological events that culminate in the death of the insect.

-

Hyperexcitation of the Nervous System: The prolonged influx of sodium ions leads to a state of hyperexcitability in the central and peripheral nervous systems. This manifests as uncontrolled nerve impulses.

-

Loss of Motor Control: The chaotic nerve firing disrupts coordinated muscle contraction, leading to tremors, ataxia (loss of coordination), and convulsions.

-

Paralysis: As the nerve membrane remains in a depolarized state, it becomes unable to generate further action potentials, resulting in a complete conduction block and flaccid paralysis.

-

Metabolic Exhaustion and Death: The intense neuronal activity and muscle contractions deplete the insect's energy reserves. Coupled with the inability to feed or perform other vital functions, this leads to metabolic exhaustion and ultimately, death.

Caption: The physiological pathway from molecular target to insect death.

Structure-Activity Relationship (SAR)

The insecticidal potency of cyclopropane-containing compounds is highly dependent on their three-dimensional structure. The cyclopropane ring introduces a rigid conformation that is crucial for fitting into the binding site on the sodium channel[3][4].

Key structural features influencing activity include:

-

Stereochemistry: The absolute configuration of the chiral centers on the cyclopropane ring is critical. For many pyrethroids, the 1R configuration of the cyclopropane ring is more active than the 1S configuration[10].

-

Ester Linkage: Most classical pyrethroids possess a central ester bond linking the cyclopropane carboxylic acid moiety to an alcohol[1].

-

Substituents: The nature of the substituents on both the acid and alcohol portions of the molecule fine-tunes the insecticidal activity, photostability, and metabolic stability[1][10]. The addition of an α-cyano group, for instance, significantly increases potency, defining the Type II pyrethroids[1].

Experimental Protocols for Mechanistic Elucidation

Investigating the mechanism of action of these insecticides requires a combination of electrophysiological, biochemical, and toxicological assays.

Protocol 1: Electrophysiological Analysis using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique allows for the direct measurement of the effects of a compound on the function of specific ion channels expressed in a controlled environment.

Objective: To characterize the modulatory effects of a cyclopropane-containing insecticide on insect voltage-gated sodium channels.

Methodology:

-

Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

-

cRNA Injection: Inject the oocytes with cRNA encoding the insect VGSC of interest. Incubate the oocytes for 2-5 days to allow for channel expression.

-

TEVC Recording:

-

Place an oocyte in the recording chamber and perfuse with a standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Establish a stable whole-cell recording.

-

-

Experimental Procedure:

-

Record baseline sodium currents by applying a series of voltage steps (e.g., from a holding potential of -100 mV to various test potentials).

-

Apply the test insecticide dissolved in the Ringer's solution via the perfusion system.

-

After a suitable incubation period, record the sodium currents again in the presence of the compound.

-

-

Data Analysis: Analyze the current traces to determine changes in peak current amplitude, activation and inactivation kinetics, and the presence of a "tail current" upon repolarization, which is characteristic of pyrethroid action.

Caption: Workflow for studying insecticide effects on ion channels using TEVC.

Protocol 2: Toxicological Bioassay - Residual Film Method

This is a standard laboratory method to determine the concentration-mortality response of an insect population to an insecticide.

Objective: To determine the median lethal concentration (LC50) of an insecticide against a target insect species.

Methodology:

-

Preparation of Insecticide Solutions: Prepare a series of dilutions of the insecticide in a suitable solvent (e.g., acetone). Include a solvent-only control.

-

Coating of Surfaces: Coat the inner surface of glass jars or Petri dishes with a known volume of each insecticide dilution[11]. Allow the solvent to evaporate completely, leaving a uniform film of the insecticide.

-

Insect Exposure: Introduce a known number of test insects (e.g., 20-30 individuals of a specific age and stage) into each treated container and the control container.

-

Incubation: Hold the containers under controlled environmental conditions (temperature, humidity, light).

-

Mortality Assessment: Record the number of dead or moribund insects at specific time points (e.g., 24, 48, 72 hours).

-

Data Analysis: Use probit analysis to calculate the LC50 value, which is the concentration of the insecticide that causes 50% mortality in the test population.

Caption: Standard workflow for determining insecticide efficacy via bioassay.

Mechanisms of Insecticide Resistance

The widespread use of pyrethroids has led to the evolution of resistance in many insect populations. Understanding these mechanisms is crucial for effective resistance management.

-

Target-Site Resistance: This is the most common mechanism and involves mutations in the gene encoding the voltage-gated sodium channel[12][13][14]. These mutations reduce the binding affinity of the insecticide to its target site. This is often referred to as knockdown resistance (kdr)[12][14].

-

Metabolic Resistance: Insects may evolve enhanced metabolic pathways to detoxify the insecticide before it reaches the target site[13][15]. This is often mediated by an overexpression of enzymes such as cytochrome P450 monooxygenases, esterases, and glutathione S-transferases[13].

-

Penetration Resistance: Changes in the insect's cuticle can slow the absorption of the insecticide, providing more time for metabolic detoxification[12][14][15].

-

Behavioral Resistance: Insects may develop behaviors to avoid contact with the insecticide, such as resting on untreated surfaces[12][15].

Conclusion

The mechanism of action of cyclopropane-containing insecticides is a well-characterized example of targeted neurotoxicity. Their primary action on voltage-gated sodium channels leads to a predictable cascade of physiological events, resulting in rapid and effective insect control. The cyclopropane moiety is a critical structural feature that defines the potency of these compounds. A thorough understanding of their molecular mechanism, structure-activity relationships, and the evolution of resistance is essential for the judicious use of these important tools in agriculture and public health and for the rational design of the next generation of insect control agents.

References

- 1. An overview of pyrethroid insecticides [journal.hep.com.cn]

- 2. Pyrethrin and Pyrethroid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis and Stereostructure-Activity Relationship of Novel Pyrethroids Possessing Two Asymmetric Centers on a Cyclopropane Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 5. Cycloprothrin – the first designer insecticide – CSIROpedia [csiropedia.csiro.au]

- 6. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrethroid - Wikipedia [en.wikipedia.org]

- 8. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The insect voltage-gated sodium channel as target of insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. entomoljournal.com [entomoljournal.com]

- 12. Pesticides: Mechanisms of resistance to insecticides - Southwest Mosquito Abatement District [swmosquito.org]

- 13. Mechanisms and Genetic Drivers of Resistance of Insect Pests to Insecticides and Approaches to Its Control | MDPI [mdpi.com]

- 14. The mechanisms of insecticide resistance in crop pests | AHDB [ahdb.org.uk]

- 15. Insecticide Resistance Mechanisms – Pesticide Environmental Stewardship [pesticidestewardship.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Storage of 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Chemical Safety

In the fast-paced world of drug discovery and development, novel chemical entities are synthesized daily. Among these, 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile stands as a molecule of interest, incorporating a trifecta of functional groups—a substituted pyridine ring, a strained cyclopropane, and a reactive nitrile—that contribute to its synthetic utility and, concurrently, its potential hazards. As a senior application scientist, this guide is crafted not as a mere checklist but as a comprehensive framework for understanding and mitigating the risks associated with this compound. Our core philosophy is one of proactive safety, grounded in the understanding that a thorough knowledge of a molecule's constituent parts can inform safe handling practices, even in the absence of exhaustive toxicological data for the specific compound itself. This guide, therefore, is built upon a foundation of scientific principles, extrapolating from the known hazards of chloropyridines, cyclopropane derivatives, and nitriles to provide a robust set of safety, handling, and storage protocols.

Section 1: Hazard Identification and Risk Assessment - A Molecular Dissection

1.1 The Chloropyridine Moiety: Dermal Absorption and Systemic Effects

The presence of a 6-chloropyridine ring suggests several potential hazards. Chlorinated aromatic compounds can exhibit varying degrees of toxicity, and pyridinic structures can have neurological and other systemic effects. A key consideration for substituted pyridines is their potential for dermal absorption. Research on compounds like 2-chloropyridine indicates that they can be readily absorbed through the skin, necessitating stringent measures to prevent direct contact.

1.2 The Cyclopropanecarbonitrile Core: Flammability and Acute Toxicity

The cyclopropanecarbonitrile portion of the molecule introduces significant hazards. Based on data for cyclopropanecarbonitrile, this functional group imparts properties of flammability and acute toxicity. It is classified under the Globally Harmonized System (GHS) as a flammable liquid and is considered toxic if swallowed, in contact with skin, or inhaled[1]. Skin and eye irritation are also potential effects[1]. The strained cyclopropane ring, while synthetically useful, can also contribute to the molecule's reactivity.

1.3 The Nitrile Group: The Specter of Cyanide

The nitrile (-C≡N) group is a well-known toxicophore. While stable under normal conditions, nitrile compounds can release highly toxic hydrogen cyanide (HCN) gas upon decomposition, particularly in the event of a fire or through certain chemical reactions.

1.4 Synergistic and Unknown Effects

It is crucial to acknowledge that the combination of these functional groups in a single molecule may lead to synergistic toxic effects that are not predictable from the individual components alone. Therefore, this compound should be treated as a substance of unknown toxicity with a high degree of caution.

Table 1: Inferred Hazard Classification

| Hazard Class | Inferred Classification | Basis for Classification |

| Flammable Solids | Category 2 | Based on the flammability of cyclopropanecarbonitrile. |

| Acute Toxicity, Oral | Category 3 | Based on the GHS classification of cyclopropanecarbonitrile[1]. |

| Acute Toxicity, Dermal | Category 3 | Based on the GHS classification of cyclopropanecarbonitrile and the known skin permeability of chloropyridines. |

| Acute Toxicity, Inhalation | Category 3 | Based on the GHS classification of cyclopropanecarbonitrile[1]. |

| Skin Corrosion/Irritation | Category 2 | Based on the GHS classification of cyclopropanecarbonitrile[1]. |

| Serious Eye Damage/Irritation | Category 2A | Based on the GHS classification of cyclopropanecarbonitrile[1]. |

| Specific Target Organ Toxicity | Potential for systemic effects | Based on the pyridine moiety. |

Disclaimer: This table represents an inferred hazard classification based on the structural components of the molecule. It is not a substitute for an official GHS classification.

Section 2: Engineering Controls and Personal Protective Equipment - A Multi-Layered Defense

Given the inferred hazards, a multi-layered approach to exposure control is essential.

2.1 Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood. This is the primary barrier to prevent inhalation of any dust or vapors.

2.2 Personal Protective Equipment (PPE): The Last Line of Defense

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical splash goggles and a full-face shield are required to protect against splashes and potential projectiles.

-

Hand Protection: Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals for short-term contact. Gloves should be inspected before use and changed immediately if contamination is suspected.

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential. Consider an apron for added protection during large-scale operations.

-

Respiratory Protection: In the absence of adequate engineering controls or in the event of a spill, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary.

Section 3: Safe Handling and Storage Protocols - From Receipt to Disposal

A systematic approach to handling and storage minimizes the risk of exposure and accidents.

3.1 Receiving and Unpacking

Upon receipt, the container should be inspected for damage. Unpacking should be done in a fume hood, and the container should be clearly labeled with the compound name, date received, and associated hazards.

3.2 Weighing and Transfer

-

Weighing: Use an analytical balance inside a fume hood or a ventilated balance enclosure.

-

Transfer: Use appropriate tools (spatulas, etc.) to minimize the generation of dust. For solvent-based transfers, use a syringe or cannula.

3.3 Experimental Workflows

All reactions involving this compound should be set up in a fume hood. Reaction vessels should be properly secured, and the potential for exothermic reactions should be considered.

3.4 Storage

Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. The storage area should be clearly marked with a "Flammable" and "Toxic" sign. It should be stored separately from oxidizing agents, strong acids, and strong bases. The container should be tightly sealed to prevent the ingress of moisture.